N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide
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Overview
Description
N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide is an organic compound characterized by the presence of a cyanomethyl group, a thiophene ring substituted with two methyl groups, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylthiophene, using sulfur and a suitable acid catalyst.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanide source (e.g., sodium cyanide) reacts with a halomethyl derivative of the thiophene ring.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through an amide coupling reaction. This can be achieved by reacting the cyanomethyl-substituted thiophene with a butanoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential pharmacological properties. The presence of the thiophene ring and the cyanomethyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyanomethyl group could act as a reactive site, forming covalent bonds with target proteins, while the thiophene ring could facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(2,5-dimethylphenyl)-4-oxobutanamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(cyanomethyl)-4-(2,5-dimethylfuran-3-yl)-4-oxobutanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can influence its reactivity and interactions in both chemical and biological systems, potentially leading to unique applications and effects.
Properties
IUPAC Name |
N-(cyanomethyl)-4-(2,5-dimethylthiophen-3-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-7-10(9(2)17-8)11(15)3-4-12(16)14-6-5-13/h7H,3-4,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZWGWYYACTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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